molecular formula C15H16ClN5O B11399531 1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- CAS No. 89007-31-8

1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl-

Cat. No.: B11399531
CAS No.: 89007-31-8
M. Wt: 317.77 g/mol
InChI Key: DSXSWSQQVCXWFG-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a pyrazinyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- typically involves the reaction of piperazine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- can be compared with other similar compounds, such as:

Properties

CAS No.

89007-31-8

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-pyrazin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C15H16ClN5O/c16-12-1-3-13(4-2-12)19-15(22)21-9-7-20(8-10-21)14-11-17-5-6-18-14/h1-6,11H,7-10H2,(H,19,22)

InChI Key

DSXSWSQQVCXWFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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